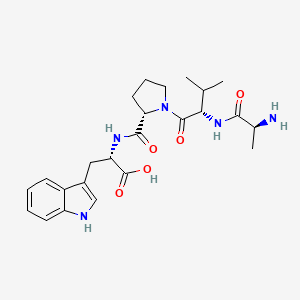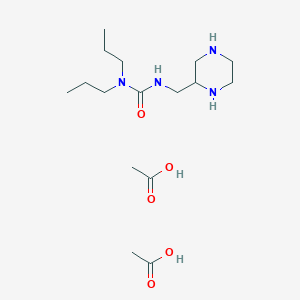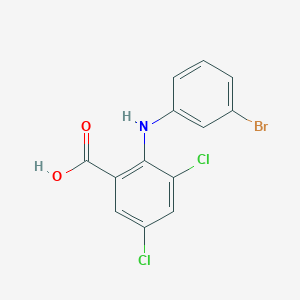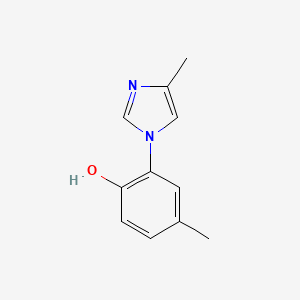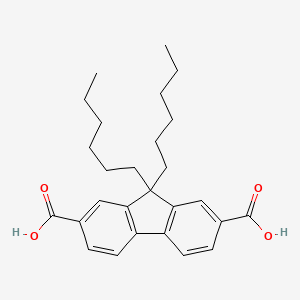
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid is a chemical compound known for its applications in the field of organic electronics. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups at the 2 and 7 positions, as well as two hexyl groups at the 9 position. This compound is particularly noted for its use in the development of polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) due to its efficient electroluminescence and high charge-carrier mobility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid typically involves the bromination of fluorene derivatives followed by the introduction of hexyl groups. One common method includes the use of 2,7-dibromo-9,9-dihexylfluorene as an intermediate. This intermediate can be synthesized through the bromination of 9,9-dihexylfluorene using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and subsequent functionalization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields dibromo derivatives, while coupling reactions can produce a variety of substituted fluorene compounds .
科学的研究の応用
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs and PLEDs, contributing to the development of advanced display technologies
作用機序
The mechanism by which 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid exerts its effects is primarily related to its electronic properties. The presence of hexyl groups and carboxylic acid functionalities influences the compound’s ability to participate in electron transfer processes. These properties make it an effective material for use in electronic devices, where it can facilitate charge transport and enhance electroluminescence .
類似化合物との比較
Similar Compounds
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dihexyl-2,7-dibromofluorene
Uniqueness
Compared to similar compounds, 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific combination of hexyl groups and carboxylic acid functionalities. This combination provides a balance of solubility, electronic properties, and reactivity that is particularly advantageous for applications in organic electronics .
特性
CAS番号 |
536744-35-1 |
|---|---|
分子式 |
C27H34O4 |
分子量 |
422.6 g/mol |
IUPAC名 |
9,9-dihexylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C27H34O4/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25(28)29)11-13-21(23)22-14-12-20(26(30)31)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3,(H,28,29)(H,30,31) |
InChIキー |
NEXBMIFOQHWNDE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
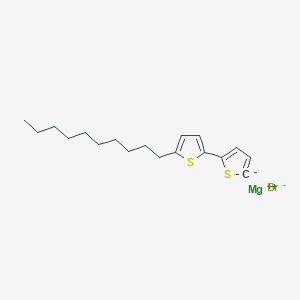
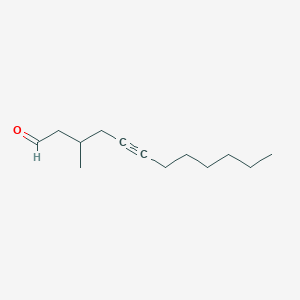
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
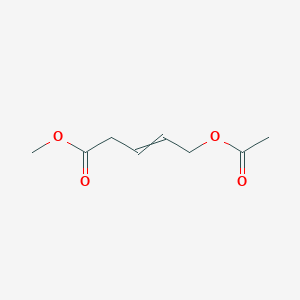
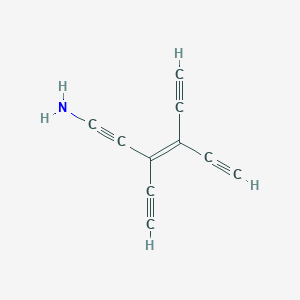
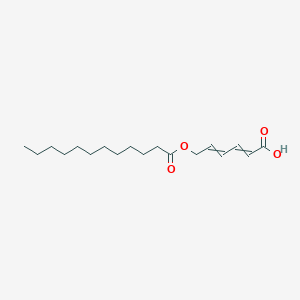
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
